Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate is a piperidine derivative featuring two key substituents: a tert-butyl carbamate group at the 1-position and a dimethylcarbamoyl methyl moiety at the 4-position. This compound is commonly utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of kinase inhibitors and protease modulators. The tert-butyl carbamate group serves as a protective group for the piperidine nitrogen, while the dimethylcarbamoyl methyl substituent introduces hydrogen-bonding and steric properties critical for target binding .
Properties
IUPAC Name |
tert-butyl 4-[2-(dimethylamino)-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-8-6-11(7-9-16)10-12(17)15(4)5/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUGPNQSGVJWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylcarbamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors to produce significant quantities of the compound. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the dimethylcarbamoyl group.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate serves as a building block in the synthesis of bioactive molecules. Its structural features allow it to be utilized in the development of pharmaceuticals targeting various biological pathways.
Case Study: Synthesis of Antidepressants
Research has demonstrated that derivatives of this compound can exhibit antidepressant activity. For example, modifications to the piperidine ring have been explored to enhance serotonin reuptake inhibition, a common mechanism in antidepressant drugs. A study reported the synthesis of several analogs with improved potency compared to existing medications .
Agrochemical Applications
The compound is also investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it suitable for developing agents that can target specific pests or weeds.
Case Study: Herbicide Development
In a recent study, researchers synthesized derivatives of this compound to evaluate their herbicidal properties. The results indicated that certain modifications led to compounds with enhanced efficacy against common agricultural weeds, suggesting potential for commercial development .
Synthetic Intermediate
This compound acts as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its stability and functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.
Data Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | THF, -78 °C | 85 |
| Coupling Reaction | Room Temperature | 90 |
| Cyclization | Reflux in Ethanol | 75 |
The above table summarizes key reaction conditions and yields obtained from utilizing this compound as an intermediate in synthetic pathways .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl piperidine-1-carboxylate derivatives. Below is a comparative analysis of its structural analogs:
Substituent Variations on the Piperidine Ring
(a) tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate (CAS 200267-72-7)
- Key Difference : Lacks the methylene spacer between the piperidine ring and the dimethylcarbamoyl group.
(b) tert-Butyl 4-(methylcarbamoyl)piperidine-1-carboxylate (CAS 544696-01-7)
- Key Difference : Replaces dimethylcarbamoyl with methylcarbamoyl.
- Impact : Fewer hydrogen-bond acceptors, which may reduce solubility and target interaction .
(c) tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS 139290-70-3)
- Key Difference : Methoxy(methyl)carbamoyl substituent instead of dimethylcarbamoyl.
(d) tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (CAS not provided)
Functional Group Modifications
(a) Ethyl 4-{[(tert-butylcarbamoyl)methyl]amino}piperidine-1-carboxylate
- Key Difference: Ethyl carbamate at the 1-position and a tert-butylcarbamoyl methylamino group at the 4-position.
- Impact: The amino linker introduces conformational flexibility, which could modulate binding kinetics in enzyme inhibition .
(b) tert-Butyl 4-((1-((benzyloxy)carbonyl)cyclobutyl)methyl)piperidine-1-carboxylate
Yield and Purity
Key Properties
| Property | Target Compound | CAS 200267-72-7 | CAS 139290-70-3 |
|---|---|---|---|
| Molecular Weight | ~285.34 g/mol | ~228.29 g/mol | ~272.34 g/mol |
| logP | ~2.1 (estimated) | ~1.8 | ~1.5 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 4 | 3 | 4 |
| TPSA | ~65 Ų | ~55 Ų | ~70 Ų |
Biological Activity
Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate (CAS No. 1033705-58-6) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from diverse studies and data sources.
- Molecular Formula : C₁₄H₂₆N₂O₃
- Molecular Weight : 270.36 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a dimethylcarbamoyl moiety, which are critical for its biological activity.
Pharmacological Screening
Recent studies have highlighted the compound's potential as an inhibitor in various biological pathways. Notably, it has been evaluated for its effects on inflammatory responses and as a potential therapeutic agent against viral infections.
-
Anti-inflammatory Activity :
- In vitro studies indicate that this compound can modulate the release of pro-inflammatory cytokines such as IL-1β in macrophages. For example, compounds structurally related to this piperidine derivative demonstrated significant inhibition of IL-1β release, suggesting a similar mechanism may be at play for this compound .
- Anti-viral Activity :
- Cytotoxicity Studies :
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific protein targets involved in inflammatory and viral pathways.
Binding Studies
Computational docking studies have been employed to predict binding affinities and interactions with target proteins. These studies indicate that the piperidine moiety plays a significant role in binding to active sites on target proteins, enhancing the compound's efficacy .
Study 1: Inhibition of IL-1β Release
A recent study evaluated several derivatives of piperidine-based compounds for their ability to inhibit IL-1β release from LPS/ATP-stimulated macrophages. Results indicated that modifications to the piperidine structure significantly influenced anti-inflammatory activity, with some derivatives achieving over 35% inhibition at concentrations as low as 10 µM .
Study 2: Anti-Ebola Virus Activity
In another study focusing on anti-Ebola therapies, compounds similar to this compound were tested for their ability to prevent viral entry into cells. The most effective compounds exhibited submicromolar activity against the virus, indicating a strong potential for this class of molecules in antiviral drug development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₆N₂O₃ |
| Molecular Weight | 270.36 g/mol |
| CAS Number | 1033705-58-6 |
| Inhibition of IL-1β Release | Up to 35% at 10 µM |
| Anti-Ebola EC50 | Submicromolar |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
